5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide
Description
Properties
IUPAC Name |
5-methyl-4,5-dihydro-1H-imidazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3.BrH/c1-3-2-6-4(5)7-3;/h3H,2H2,1H3,(H3,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIXMNQKPSILHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(N1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-47-2 | |
| Record name | 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The compound belongs to the class of 2-aminoimidazolines, typically synthesized via cyclization of appropriate diamine precursors or by modification of imidazoline intermediates. The hydrobromide salt is usually obtained by treatment of the free base with hydrobromic acid.
Preparation of 2-Aminoimidazoline Core
A common and well-documented method for synthesizing 2-aminoimidazolines involves the reaction of suitable intermediates with amines under controlled conditions:
Starting Materials: The synthesis often begins with intermediates such as 1a or 1b (imidazoline precursors), which are reacted with various amines to introduce substituents at the 4 and 5 positions of the imidazoline ring.
Reaction Conditions: The mixture of the intermediate and amine is suspended in tetrahydrofuran (THF) or neat amine (in excess) and heated at approximately 70 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
Isolation: After completion, volatiles are removed under vacuum, and the residue is triturated with diethyl ether to remove unreacted amines. Purification may involve flash chromatography.
Yields: The yields vary depending on the substituents and reaction time, typically ranging from moderate to high (32% to 97%) after purification.
Specific Preparation of 5-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide
While direct literature specifically naming the hydrobromide salt preparation is limited, analogous preparation methods for related 2-aminoimidazoline hydrobromides involve:
Synthesizing the free base 5-methyl-4,5-dihydro-1H-imidazol-2-amine via the above general procedure.
Treating the free base with hydrobromic acid (HBr) in a suitable solvent (e.g., ethanol or water) to form the hydrobromide salt.
Isolating the hydrobromide as a crystalline solid by evaporation or crystallization.
Representative Data from Related Syntheses
The following table summarizes reaction conditions and yields for various 2-aminoimidazoline derivatives synthesized via the amine addition to intermediates similar to 1a and 1b, which are structurally related to 5-methyl-4,5-dihydro-1H-imidazol-2-amine:
| Entry | Starting Material | Substituent (R2) | Amine Substituent (R3) | Solvent | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 6 | 1a | Me | –CH2Ph | THF | 22 | 32 | After chromatography |
| 7 | 1a | Me | –(CH2)2Ph | THF | 2 | 88 | |
| 9 | 1b | Me | –(CH2)2Ph | Amine (excess) | 2 | 97 | |
| 10 | 1b | Me | –CH2Ph | Amine (excess) | 3 | 70 | After chromatography |
Note: The methyl substituent at position 5 corresponds to R2 = Me, consistent with the 5-methyl group in the target compound.
Analytical and Purification Techniques
Monitoring: TLC with solvent systems such as dichloromethane/methanol/ammonium hydroxide (90:10:1) is used to track reaction progress.
Purification: Flash chromatography on silica gel is employed when necessary to achieve high purity.
Characterization: NMR spectroscopy (^1H and ^13C), mass spectrometry (ESI-LC-MS), and melting point determination confirm the structure and purity of intermediates and final products.
Summary Table: Preparation Highlights for 5-Methyl-4,5-dihydro-1H-imidazol-2-amine Derivatives
| Step | Conditions/Details | Outcome/Remarks |
|---|---|---|
| Intermediate synthesis | Starting from 1a or 1b | Key imidazoline precursors |
| Amination | Reaction with amines at 70 °C in THF or neat amine | Yields 32–97% depending on substituents |
| Purification | Flash chromatography if needed | High purity products |
| Hydrobromide salt formation | Treatment with HBr in ethanol/water | Stable crystalline salt form |
| Characterization | NMR, MS, melting point | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of imidazole derivatives with higher oxidation states.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted imidazoles.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₄H₉N₃·HBr
- IUPAC Name : 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide
- Melting Point : 90–95 °C
- Physical Form : Powder
Chemistry
Building Block for Synthesis
5-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide serves as a critical building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:
- Oxidation : Involves adding oxygen or removing hydrogen.
- Reduction : Involves adding hydrogen or removing oxygen.
- Substitution Reactions : Replacement of one atom or group with another.
These reactions enable the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.
Biology
Potential Biological Activity
Research indicates that this compound may exhibit antimicrobial and antifungal properties. Studies have explored its efficacy against various pathogens, suggesting its potential as a therapeutic agent.
Case Study Example
A study investigating the antifungal activity of imidazole derivatives found that compounds similar to 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide displayed significant inhibition against Candida species. The study highlighted the importance of structural modifications in enhancing biological activity.
Medicine
Drug Development Precursor
This compound is being investigated as a precursor in drug development. Its structural features allow for modifications that can lead to the creation of new therapeutic agents targeting specific diseases.
Clinical Applications
Research has focused on its role in treating conditions related to enzyme inhibition. For example, some derivatives have shown promise in modulating enzyme activity linked to metabolic disorders.
Mechanism of Action
The mechanism by which 5-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis, thereby exerting its bactericidal effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Impact
The target compound differs from analogs primarily in the substituent on the aryl/alkyl group. Key examples include:
Key Observations :
Physical and Spectral Properties
Melting Points and Solubility
Hydrobromide salts generally exhibit higher melting points (>200°C) due to ionic lattice stability. For instance:
Spectral Data
Commercial and Industrial Relevance
Critical Analysis of Key Differences
Biological Activity
5-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, antibacterial properties, and potential therapeutic applications.
- IUPAC Name : 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide
- CAS Number : 1443981-47-2
- Molecular Formula : C₄H₉N₃·Br
- Melting Point : 90–95 °C
The biological activity of 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is primarily attributed to its interaction with various biological targets:
- Receptor Interaction : The compound may interact with specific receptors in the body, modulating their activity. This interaction can lead to various pharmacological effects depending on the receptor type.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of imidazole derivatives, including 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by these pathogens.
Study 1: Antimicrobial Efficacy
In a study conducted by Foroumadi et al. (2020), various imidazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that compounds similar to 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide exhibited significant inhibition against S. aureus, including methicillin-resistant strains .
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the structure-activity relationship of imidazole derivatives. It was found that modifications at the nitrogen positions significantly influenced the antibacterial potency of these compounds. Specifically, the presence of electron-withdrawing groups enhanced activity against E. coli and P. aeruginosa .
Potential Therapeutic Applications
Given its biological activity, 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide has potential applications in:
- Antibiotic Development : Its efficacy against resistant bacterial strains makes it a candidate for developing new antibiotics.
- Anti-inflammatory Agents : There is ongoing research into its potential as an anti-inflammatory agent based on its mechanism of action involving receptor modulation.
Q & A
Q. What are the optimal synthetic routes for 5-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via base-promoted cyclization of amidines with ketones, as demonstrated in spiro-fused imidazolone synthesis (e.g., using NaOH in ethanol at 80°C) . Alternatively, hydrobromide salt formation may involve reacting the free base with HBr in anhydrous ether under nitrogen . Key factors include pH control (7–9 for cyclization) and stoichiometric ratios (e.g., 1:1.2 amidine:ketone). Yield optimization requires monitoring temperature stability, as excessive heat (>100°C) may degrade intermediates.
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the dihydroimidazole ring (e.g., δ 3.2–4.0 ppm for CH₂ protons adjacent to NH groups) .
- FTIR : Detect NH stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 146.1 for the free base) and rule out bromide adducts .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as shown in analogous imidazolium salts (e.g., monoclinic P2₁/n space group) .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer :
- Purification : Recrystallize from ethanol/water (3:1 v/v) to remove unreacted ketones or amidines .
- Stability : Store under inert gas (Ar) at –20°C in amber vials to prevent hydrobromide decomposition. Monitor via periodic HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Advanced Research Questions
Q. How can computational tools predict synthetic pathways or optimize reaction parameters for this compound?
- Methodological Answer :
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose routes using precursor scoring (e.g., amidine derivatives as starting materials) and evaluate feasibility via plausibility thresholds (>0.01) .
- DFT Calculations : Model transition states for cyclization steps (e.g., B3LYP/6-31G* level) to identify energy barriers and solvent effects .
- Process Simulation : Use Aspen Plus to optimize solvent recovery (e.g., ethanol recycling) and reduce waste .
Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?
- Methodological Answer :
- Meta-Analysis : Apply statistical weighting (e.g., random-effects models) to account for variability in antimicrobial assays (e.g., MIC values against S. aureus) .
- Dose-Response Validation : Re-test disputed activities using standardized protocols (e.g., CLSI guidelines) with controlled pH (7.4) and inoculum size (1×10⁵ CFU/mL) .
- Structure-Activity Landscapes : Map substituent effects (e.g., methyl vs. bromo groups) using QSAR models to explain divergent results .
Q. How can advanced separation technologies improve isolation of enantiomers or tautomers?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to resolve enantiomers .
- Membrane Separation : Employ nanofiltration (MWCO 300 Da) to concentrate the hydrobromide salt while excluding smaller impurities .
- Crystallization-Driven Resolution : Seed saturated solutions with enantiopure crystals to induce selective nucleation .
Methodological Design & Data Analysis
Q. What experimental design principles minimize bias in screening this compound’s pharmacological potential?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs (e.g., 2³ matrix) to test variables like concentration (0.1–10 µM), incubation time (24–72 h), and cell line (HeLa vs. HEK293) .
- Blinding : Use double-blinded assays for cytotoxicity studies (e.g., MTT assays) with randomized plate layouts .
- Positive/Negative Controls : Include cisplatin (cytotoxicity) and DMSO (vehicle) to normalize data .
Q. How do researchers validate mechanistic hypotheses (e.g., enzyme inhibition) for this compound?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease inhibition) .
- Docking Studies : Use AutoDock Vina to simulate binding poses in EGFR (PDB: 1M17) and compare with experimental IC₅₀ .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) to confirm competitive vs. allosteric inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
